(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one
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Overview
Description
(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one is an organic compound that belongs to the class of piperidinones. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl and benzylidene groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one typically involves the condensation of benzaldehyde with 1-benzylpiperidin-4-one. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate, and is facilitated by the presence of a solvent like ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then undergoes further condensation to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and benzylidene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene ketones or carboxylic acids, while reduction could produce benzyl alcohols or amines.
Scientific Research Applications
(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(3E,5E)-3,5-dibenzylidenepiperidin-4-one: Similar structure but lacks the benzyl group at the nitrogen atom.
(3E,5E)-3,5-bis(4-methoxybenzylidene)piperidin-4-one: Contains methoxy groups on the benzylidene rings.
Uniqueness
(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one is unique due to the presence of both benzyl and benzylidene groups, which may contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(3E,5E)-1-benzyl-3,5-dibenzylidenepiperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO/c28-26-24(16-21-10-4-1-5-11-21)19-27(18-23-14-8-3-9-15-23)20-25(26)17-22-12-6-2-7-13-22/h1-17H,18-20H2/b24-16+,25-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOZJIGHBQVFX-MUPYBJATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)CN1CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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